Cas no 2248346-68-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate is a specialized heterocyclic compound featuring both isoindole and indole moieties, linked via a carboxylate ester. Its structure incorporates a trifluoromethoxy group, enhancing its potential for applications in medicinal chemistry and agrochemical research due to improved metabolic stability and lipophilicity. The presence of the electron-withdrawing trifluoromethoxy substituent may contribute to increased binding affinity in target interactions. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined reactivity profile allows for selective functionalization, making it a versatile building block in organic synthesis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate structure
2248346-68-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate
CAS No:2248346-68-9
MF:C19H11F3N2O5
MW:404.296255350113
CID:6599694
PubChem ID:165846420
Update Time:2025-11-07

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2248346-68-9
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate
    • EN300-6525688
    • Inchi: 1S/C19H11F3N2O5/c1-9-13-8-10(28-19(20,21)22)6-7-14(13)23-15(9)18(27)29-24-16(25)11-4-2-3-5-12(11)17(24)26/h2-8,23H,1H3
    • InChI Key: JWHFAOZGHQYWAL-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC2=C(C=1)C(C)=C(C(=O)ON1C(C3C=CC=CC=3C1=O)=O)N2)(F)F

Computed Properties

  • Exact Mass: 404.06200594g/mol
  • Monoisotopic Mass: 404.06200594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 88.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS No. 2248346-68-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate (CAS No. 2248346-68-9) is a highly specialized chemical entity with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the isoindole and indole moieties, make it a subject of interest for scientists exploring novel bioactive molecules. This article delves into its properties, applications, and relevance to current trends in drug discovery and sustainable chemistry.

In recent years, the demand for trifluoromethoxy-containing compounds has surged due to their enhanced metabolic stability and lipophilicity, which are critical for drug design. The presence of the 3-methyl-5-(trifluoromethoxy)-1H-indole group in this compound aligns with the growing focus on fluorinated pharmaceuticals, a hot topic in medicinal chemistry. Researchers are particularly interested in how such modifications improve binding affinity and pharmacokinetics, addressing challenges like drug resistance and bioavailability.

From a synthetic perspective, the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (phthalimide) fragment is a versatile building block. It is widely used in the development of small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are groundbreaking in targeted protein degradation therapies. This compound’s dual functionality could bridge gaps in designing multi-targeted therapies, a trending approach in oncology and neurodegenerative disease research.

Environmental and regulatory considerations are also pivotal. The trifluoromethoxy group, while beneficial for bioactivity, raises questions about environmental persistence. This aligns with the broader discourse on green chemistry and the need for sustainable synthetic routes. Innovations in catalytic methods to incorporate such groups with minimal waste are gaining traction, making this compound a case study for eco-friendly optimization.

Analytical characterization of CAS No. 2248346-68-9 involves advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods are essential for verifying purity and structure, especially given the compound’s potential as a precursor in multi-step syntheses. The rise of AI-driven drug discovery has further amplified interest in such detailed datasets for training predictive models.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate represents a convergence of cutting-edge chemistry and contemporary research priorities. Its applications span from drug development to material science, reflecting the interdisciplinary nature of modern scientific inquiry. As the field evolves, this compound will likely remain a focal point for innovations addressing both efficacy and sustainability challenges.

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